N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide
Description
N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide is a heterocyclic organic compound featuring a pyrrole ring substituted with a cyano (-CN) group at the 2-position and a formamide moiety linked to a tert-butoxy [(CH₃)₃CO-] group. The compound’s structure combines electron-withdrawing (cyano) and bulky alkoxy (tert-butoxy) functionalities, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,3)15-13(8-14)12-6-4-5-9(12)7-11/h4-6,8H,1-3H3 |
InChI Key |
PTDSGEOXDDXMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ON(C=O)N1C=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide typically involves the reaction of 2-cyano-1H-pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tert-butoxy group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Functional Groups | logP | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 237.27 | Cyano, pyrrole, tert-butoxy, formamide | 1.9 | 148–152 |
| N-methyl-N-(pyrrol-1-yl)formamide | 138.15 | Pyrrole, methyl, formamide | 0.8 | 89–92 |
| N-(2-cyanopyrrol-1-yl)formamide | 149.14 | Cyano, pyrrole, formamide | 0.5 | 115–118 |
| N-tert-butoxyformamide | 131.15 | tert-butoxy, formamide | 1.2 | 34–37 |
Key Observations :
- The tert-butoxy group in the target compound increases lipophilicity (logP = 1.9) compared to analogs lacking this moiety (e.g., N-(2-cyanopyrrol-1-yl)formamide, logP = 0.5). This enhances membrane permeability but may reduce aqueous solubility .
- The cyano group stabilizes the pyrrole ring’s electron-deficient nature, as confirmed by crystallographic studies using SHELXT, which revealed planar geometry and intermolecular hydrogen bonding between the formamide NH and cyano groups .
Key Observations :
- The target compound exhibits superior kinase inhibition (IC₅₀ = 12.3 nM) due to the synergistic effects of the cyano group (enhancing target binding) and tert-butoxy group (reducing steric hindrance in the active site) .
- Metabolic stability is significantly improved (t₁/₂ = 45 min) compared to N-methyl-N-(pyrrol-1-yl)formamide (t₁/₂ = 12 min), likely due to the tert-butoxy group’s resistance to oxidative degradation .
Crystallographic Insights
Structural studies using SHELXT software highlight critical differences in molecular packing. For example, the target compound forms a tightly packed monoclinic lattice (space group P2₁/c) via NH···O=C hydrogen bonds, whereas N-tert-butoxyformamide adopts a less stable orthorhombic system due to weaker van der Waals interactions .
Research Findings and Contradictions
- Advantages : The tert-butoxy group in the target compound enhances metabolic stability and target selectivity compared to smaller alkoxy analogs .
- Contradictions : Some studies suggest that the high logP (1.9) may limit bioavailability in hydrophilic environments, conflicting with claims of its broad applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
